molecular formula C4H3F3N2 B3283849 1H-Imidazole, 1-(trifluoromethyl)- CAS No. 77392-77-9

1H-Imidazole, 1-(trifluoromethyl)-

Cat. No.: B3283849
CAS No.: 77392-77-9
M. Wt: 136.08 g/mol
InChI Key: RLXUXICUOSILHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole, 1-(trifluoromethyl)- is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms at positions 1 and 3, and a trifluoromethyl group attached to the carbon at position 1. This compound is known for its unique chemical properties and its applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole, 1-(trifluoromethyl)- can be synthesized through several methods. One common approach involves the reaction of trifluoroacetaldehyde hydrate with glyoxal in the presence of ammonia. The reaction is typically carried out at room temperature, followed by extraction with ethyl acetate .

Industrial Production Methods: Industrial production of 1H-Imidazole, 1-(trifluoromethyl)- often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 1-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

  • 1H-Imidazole, 2-(trifluoromethyl)-
  • 1H-Imidazole, 4-(trifluoromethyl)-
  • 1H-Imidazole, 1-methyl-

Comparison: 1H-Imidazole, 1-(trifluoromethyl)- is unique due to the position of the trifluoromethyl group at the 1-position, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties such as higher lipophilicity and enhanced metabolic stability, making it a valuable compound in various applications .

Properties

IUPAC Name

1-(trifluoromethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2/c5-4(6,7)9-2-1-8-3-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXUXICUOSILHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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